molecular formula C26H21NO B6068093 2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine

2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B6068093
M. Wt: 363.4 g/mol
InChI Key: KYRXLTFQPJPZDS-UHFFFAOYSA-N
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Description

2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves the reaction of an amine with formaldehyde and a phenol derivative. One common method is the two-step synthesis where the amine reacts with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative at elevated temperatures to form the oxazine ring .

Industrial Production Methods

Industrial production methods for this compound often involve solvent-free microwave thermolysis, which is a rapid and high-yielding process. This method is environmentally friendly and cost-effective compared to traditional solvent-based methods .

Chemical Reactions Analysis

Types of Reactions

2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxo-derivatives of the benzoxazine ring.

    Reduction: Dihydro derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as an anti-inflammatory and neuroprotective agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory properties.

    Industry: Used in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use in photoluminescent materials.

    1,2,4,5-tetrazin-1(2H)-yl,3,4-dihydro-2,4,6-triphenyl-: Used in electronic devices and photoelectric conversion elements.

Uniqueness

2,4,4-triphenyl-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.

Properties

IUPAC Name

2,4,4-triphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO/c1-4-12-20(13-5-1)25-27-24-19-11-10-18-23(24)26(28-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXLTFQPJPZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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